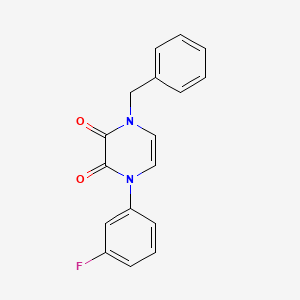

1-benzyl-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione, also known as BFD, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. BFD is a pyrazine derivative that is synthesized through a multistep process, and it has been shown to exhibit a range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis of Complex Heterocycles

Research has focused on synthesizing structurally complex heterocyclic compounds using environmentally friendly methods. For instance, a study by S. Rajesh et al. (2011) described the L-proline-catalyzed synthesis of benzo[h]pyrazolo-[3,4-b]quinoline-5,6(10H)-diones via a four-component sequential reaction. This "on water" protocol emphasizes high atom economy and environmental benefits, such as short reaction times and the absence of extraction and chromatographic purification steps (Rajesh et al., 2011).

Green Catalysis and Synthesis

The use of green catalysts for the synthesis of heterocyclic derivatives under solvent-free conditions has been a subject of interest. For example, a study by Afshin Yazdani-Elah-Abadi et al. (2017) demonstrated the theophylline-catalyzed one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives, highlighting a green, convenient, and high-yielding procedure (Yazdani-Elah-Abadi et al., 2017).

Materials for Electronic Devices

The development of materials for electronic applications, such as bulk heterojunction solar cells, is another area of research. Mao-Chuan Yuan et al. (2010) used Stille polycondensation to prepare low-bandgap copolymers by conjugating electron-accepting pyrido[3,4-b]pyrazine moieties with electron-rich units. These polymers exhibited excellent thermal stability and sufficient energy offsets for efficient charge transfer, making them suitable for solar energy conversion (Yuan et al., 2010).

Propriétés

IUPAC Name |

1-benzyl-4-(3-fluorophenyl)pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-14-7-4-8-15(11-14)20-10-9-19(16(21)17(20)22)12-13-5-2-1-3-6-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHSVDQTZRMASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2682224.png)

![1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2682225.png)

![7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2682226.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride](/img/structure/B2682228.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2682230.png)